8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid
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Overview
Description
8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base . This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines.
Coupling Reactions: Various substituted quinoline derivatives.
Scientific Research Applications
8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Chemistry: It is used in the synthesis of dyes, catalysts, and materials.
Synthetic Organic Chemistry: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of the bromine and carboxylic acid groups enhances its binding affinity to biological targets.
Comparison with Similar Compounds
8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its antimicrobial activity.
8-Bromo-2-methylquinoline: Similar structure but lacks the cyclopropyl and carboxylic acid groups.
Quinoline N-oxides: Oxidized derivatives with different reactivity and biological activity.
The unique combination of bromine, cyclopropyl, and carboxylic acid groups in this compound distinguishes it from other quinoline derivatives, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrNO2 |
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Molecular Weight |
306.15 g/mol |
IUPAC Name |
8-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12BrNO2/c1-7-4-9-10(14(17)18)6-12(8-2-3-8)16-13(9)11(15)5-7/h4-6,8H,2-3H2,1H3,(H,17,18) |
InChI Key |
PZCQWAVHIUBLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
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